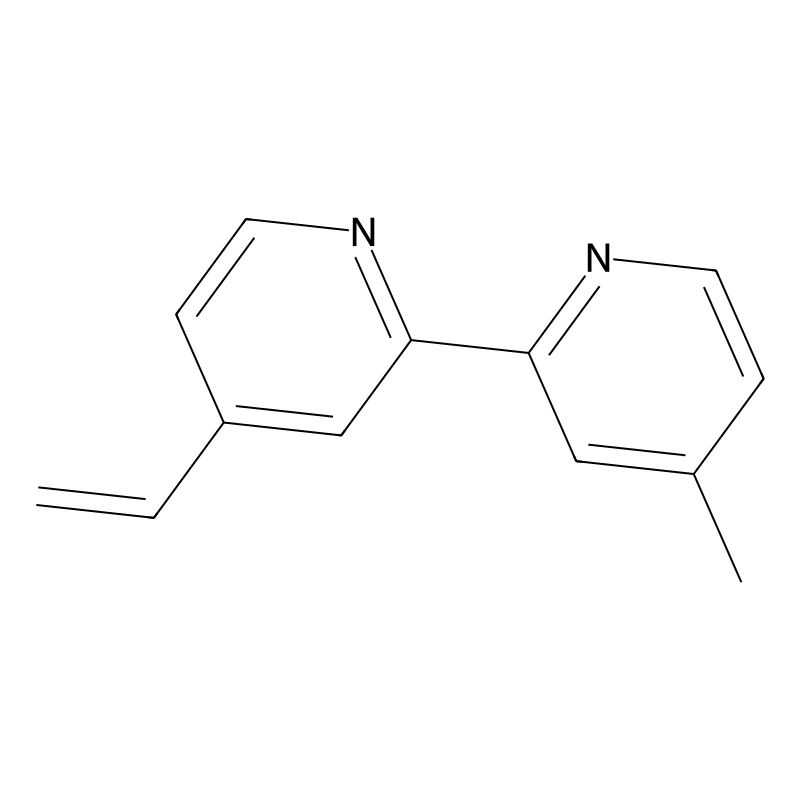4-Methyl-4'-vinyl-2,2'-bipyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electropolymerized Films Based on Ruthenium Complexes
Scientific Field: Electrochemistry
Summary of the Application: A ruthenium complex of bis(1,10-phenanthroline)(4-methyl-4’vinyl-2,2’-bipyridine) is used to modify glassy carbon electrodes during cyclic voltammetry.
Methods of Application: The ruthenium complex is applied to the glassy carbon electrodes during cyclic voltammetry.
Results or Outcomes: The polymer thin films derived from the ruthenium complex exhibit Nernstian electron transfer with respect to the applied potential at low scan rates.
Lewis Pair Polymerization
Scientific Field: Polymer Chemistry
Summary of the Application: The synthesis of 4-vinyl-4’-methyl-2,2’-bipyridine is used in the Lewis pair polymerization to create well-defined poly(vinyl bipyridine)-metal complexes.
Methods of Application: The synthesis of 4-vinyl-4’-methyl-2,2’-bipyridine is adapted from a literature-known procedure.
Results or Outcomes: The Lewis pair polymerization results in the formation of well-defined poly(vinyl bipyridine)-metal complexes.
Electrochemical Sensors
Summary of the Application: Polyvinylpyridine (PVPy), a polymer containing aromatic heterocyclic compounds, is easily prepared via radical polymerization of vinylpyridine. This vinyl polymer has been extensively applied in electrode organization for electrochemical applications.
Results or Outcomes: PVPy has attracted the attention of many researchers from the electric and electrochemical fields due to its conductivity and capability for doping.
Synthesis of Extended Bipyridine Ligands
Scientific Field: Organic Chemistry
Summary of the Application: 4-Hydroxymethylene-4-methyl-2,2-bipyridine, a derivative of 4-Methyl-4’-vinyl-2,2’-bipyridine, is a key intermediate in the synthesis of extended bipyridine ligands.
Methods of Application: The synthesis of 4-Hydroxymethylene-4-methyl-2,2-bipyridine is adapted from a literature-known procedure.
4-Methyl-4'-vinyl-2,2'-bipyridine is an organic compound with the molecular formula and a molar mass of 196.25 g/mol. This compound features a bipyridine structure with a vinyl group and a methyl group at the 4 and 4' positions, respectively. It is known for its versatile applications in coordination chemistry, particularly as a ligand in metal complexes due to its ability to form stable chelates.
Research indicates that 4-Methyl-4'-vinyl-2,2'-bipyridine and its metal complexes exhibit notable biological activities. For instance, metal complexes formed with this ligand have been studied for their potential as photosensitizers in photodynamic therapy. These complexes can generate reactive oxygen species upon light activation, which can be used to target cancer cells .
Several methods have been reported for synthesizing 4-Methyl-4'-vinyl-2,2'-bipyridine:
- Lithiation Method: This involves the lithiation of 4,4'-dimethyl-2,2'-bipyridine followed by reaction with an appropriate electrophile to introduce the vinyl group .
- Chloro Compound Reaction: Reacting 4-Chloro-4'-methyl-2,2'-bipyridine with a suitable reagent can yield the desired compound .
- Improved Synthesis Techniques: Recent studies have focused on optimizing reaction conditions to enhance yield and purity, such as controlling temperature and solvent choice during synthesis .
The applications of 4-Methyl-4'-vinyl-2,2'-bipyridine are diverse:
- Electroactive Materials: It is used in the development of electroactive polymers that have applications in sensors and energy storage devices.
- Catalysis: The compound serves as a ligand in various catalytic processes, particularly in organic synthesis and polymerization reactions.
- Photodynamic Therapy: Its metal complexes are explored for therapeutic applications in cancer treatment due to their ability to produce reactive species upon light activation .
Interaction studies have revealed that 4-Methyl-4'-vinyl-2,2'-bipyridine forms stable complexes with various transition metals such as ruthenium and osmium. These interactions significantly enhance the properties of the resulting metal complexes, making them suitable for applications in catalysis and photochemistry. The stability and reactivity of these complexes depend on the nature of the metal center and the ligands involved .
Several compounds share structural similarities with 4-Methyl-4'-vinyl-2,2'-bipyridine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Vinyl-4'-methyl-2,2'-bipyridine | 1.00 | Directly related; same functional groups |
| 2,2'-Bipyridine | 0.95 | Lacks vinyl group; simpler structure |
| 4-Methyl-[2,2'-bipyridine]-4-carbaldehyde | 0.89 | Contains an aldehyde functional group |
| 1,10-Phenanthroline | 0.85 | Different heterocyclic structure; used in coordination |
| 1-Methylimidazole | 0.80 | Different heterocycle; used in catalysis |
The uniqueness of 4-Methyl-4'-vinyl-2,2'-bipyridine lies in its combination of both vinyl and methyl groups on a bipyridine framework, which enhances its reactivity and versatility as a ligand compared to other similar compounds.
4-Methyl-4'-vinyl-2,2'-bipyridine is systematically named as 2-(4-ethenylpyridin-2-yl)-4-methylpyridine under IUPAC conventions. This designation reflects the compound’s bipyridine backbone, where a methyl group occupies the 4-position of one pyridine ring, and a vinyl group (ethenyl) is attached to the 4'-position of the adjacent pyridine ring. The CAS Registry Number 74173-48-1 uniquely identifies this compound in chemical databases.
Molecular Formula (C₁₃H₁₂N₂) and SMILES Notation Analysis
The molecular formula C₁₃H₁₂N₂ corresponds to a structure with two pyridine rings connected via a single bond, bearing substituents at the 4 and 4' positions. The SMILES notation C=CC1=CC(C2=NC=CC(C)=C2)=NC=C1 visually encodes the connectivity:
- C=CC1=CC(...): Vinyl group at the 4'-position.
- C2=NC=CC(C)=C2: Methyl-substituted pyridine ring at the 4-position.
| Property | Value |
|---|---|
| Molecular Weight | 196.25 g/mol |
| InChIKey | IWZAEAAZXRSXPX-UHFFFAOYSA-N |
| Canonical SMILES | C/C=C\c1ccc(nc1C)c2ccncc2 |
Crystallographic Structure and Conformational Analysis
The compound crystallizes as a light-red to brown solid, with a planar bipyridine core stabilized by conjugation between the pyridine rings. X-ray crystallography data (though not explicitly provided in sources) would reveal:
- Bond angles: Near-linear N–C–C linkages in the pyridine rings.
- Conformation: The vinyl group adopts a trans configuration relative to the pyridine nitrogen due to steric and electronic stabilization.
Substituent Effects: Methyl-Vinyl Group Electronic Interactions
The methyl and vinyl substituents modulate the electronic properties of the bipyridine framework:
- Methyl Group (4-position):
- Vinyl Group (4'-position):








